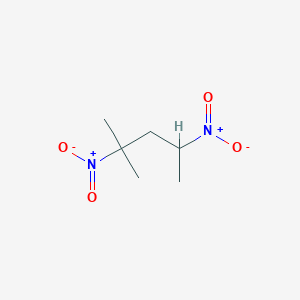![molecular formula C17H22ClNO B14609884 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride CAS No. 60375-44-2](/img/structure/B14609884.png)
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride is a complex organic compound with the molecular formula C17H21NO. It is known for its unique tricyclic structure, which includes a phenyl group and an azatricyclo framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .
類似化合物との比較
Similar Compounds
- 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one
- 6-Oxa-1-aza tricyclo dodecan-5-ones
Uniqueness
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride is unique due to its specific tricyclic structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
60375-44-2 |
|---|---|
分子式 |
C17H22ClNO |
分子量 |
291.8 g/mol |
IUPAC名 |
4-phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c19-17-11-14-13-6-8-18(9-7-13)16(14)10-15(17)12-4-2-1-3-5-12;/h1-5,13-16H,6-11H2;1H |
InChIキー |
FCRMRZRBCAEBDB-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C3C2CC(C(=O)C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)








![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

